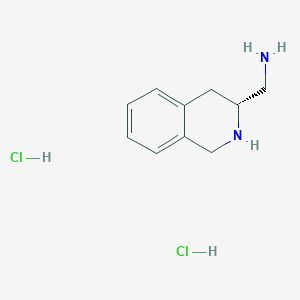

3(R)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3(R)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often involve moderate temperatures and pressures to achieve the desired reduction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

化学反应分析

Types of Reactions

[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Fully saturated isoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

科学研究应用

Treatment of Neurodegenerative Disorders

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit potential in treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. The mechanism of action often involves modulation of neurotransmitter systems, particularly through the inhibition of acetylcholinesterase activity, which can help increase acetylcholine levels in the brain .

Case Study:

A study demonstrated that certain tetrahydroisoquinoline derivatives showed promising results in enhancing cognitive function in animal models of Alzheimer's disease. These compounds were found to improve memory retention and cognitive performance by increasing cholinergic activity .

Antidepressant Properties

The compound has been studied for its antidepressant effects. Research suggests that it may influence serotonin and norepinephrine pathways, contributing to mood regulation. A specific derivative was shown to exhibit significant antidepressant-like effects in rodent models, indicating its potential for further development as an antidepressant agent .

Anti-arrhythmic Activity

3(R)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride has been identified as possessing anti-arrhythmic properties. Its ability to modulate ion channels involved in cardiac rhythm regulation makes it a candidate for treating various arrhythmic conditions .

Research Findings:

In vitro studies have demonstrated that this compound can stabilize cardiac action potentials and reduce the incidence of arrhythmias induced by pharmacological agents. This suggests a mechanism that could be exploited for therapeutic interventions in patients with arrhythmias .

Precursor for Pharmaceutical Development

The compound serves as a vital intermediate in the synthesis of more complex pharmaceutical agents. Its structural framework allows for further modifications that can enhance biological activity or target specificity.

Example:

Research has shown that by modifying the amino group or introducing different acyl groups, researchers can create new derivatives with enhanced efficacy against specific targets like cancer cells or infectious agents .

Broad-Spectrum Antimicrobial Effects

Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. The compound has shown activity against both Gram-positive and Gram-negative bacteria.

Case Study:

In laboratory settings, this compound demonstrated significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Neuropharmacology | Treatment of Alzheimer’s and Parkinson’s diseases | Modulation of neurotransmitter systems |

| Cardiovascular | Anti-arrhythmic therapy | Ion channel modulation |

| Pharmaceutical Synthesis | Precursor for bioactive compounds | Structural modifications for enhanced efficacy |

| Antimicrobial | Broad-spectrum antimicrobial activity | Inhibition of bacterial growth |

作用机制

The mechanism of action of [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine involves its interaction with specific molecular targets. It is known to interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter regulation and enzyme inhibition .

相似化合物的比较

Similar Compounds

1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar structural features.

Isoquinoline: The parent compound from which [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine is derived.

Quinoline: Another related compound with a similar heterocyclic structure.

Uniqueness

[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine is unique due to its specific stereochemistry and the presence of the methanamine group.

生物活性

3(R)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (CAS Number: 1187932-47-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C10H16Cl2N2

- Molecular Weight : 235.15 g/mol

- CAS Number : 1187932-47-3

Research indicates that this compound exhibits various mechanisms of action:

- Dopamine Receptor Modulation : The compound has been shown to act as an allosteric potentiator of the dopamine D1 receptor. In studies involving human embryonic kidney (HEK293) cells expressing the D1 receptor, it was found to significantly enhance the sensitivity of physiological responses to dopamine, leading to increased locomotor activity in animal models .

- Adrenergic Activity : Some derivatives of tetrahydroisoquinoline compounds have demonstrated activity at beta adrenergic receptors. Specifically, related compounds have shown weak partial agonist activity at beta adrenoceptors and alpha adrenoceptor agonist activity in vivo .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Dopaminergic Effects : A study demonstrated that administration of the compound in mice resulted in a robust increase in locomotor activity, which was dependent on endogenous dopamine levels. This effect was blocked by selective D1 antagonists, confirming the involvement of dopamine pathways .

- Synthesis and Structure-Activity Relationship (SAR) : The synthesis of related tetrahydroisoquinoline derivatives has been explored extensively. A review highlighted the importance of structural modifications in enhancing biological activity against various targets including dopamine receptors and adrenergic receptors .

- Pharmacokinetics : Pharmacokinetic studies have shown that different derivatives exhibit varying absorption rates and bioavailability profiles when administered orally or intravenously. For example, one study reported an oral bioavailability of 32% for a related compound .

属性

IUPAC Name |

[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H/t10-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSUKJOECDCYRF-YQFADDPSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=CC=CC=C21)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。